molecular formula C18H20FN B14196701 1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine CAS No. 920959-09-7

1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine

Cat. No.: B14196701
CAS No.: 920959-09-7
M. Wt: 269.4 g/mol
InChI Key: JQSCZEFCBAJGHW-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of 1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine involves several steps. One common method includes the reaction of 2-fluorobenzaldehyde with phenylacetonitrile to form an intermediate, which is then subjected to a cyclization reaction with pyrrolidine. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential use as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine involves its interaction with specific molecular targets in the body. The compound is known to act as an NMDA receptor antagonist, which means it inhibits the activity of the NMDA receptor, a type of glutamate receptor in the brain. This inhibition can lead to various effects, including

Properties

CAS No.

920959-09-7

Molecular Formula

C18H20FN

Molecular Weight

269.4 g/mol

IUPAC Name

1-[2-(2-fluorophenyl)-1-phenylethyl]pyrrolidine

InChI

InChI=1S/C18H20FN/c19-17-11-5-4-10-16(17)14-18(20-12-6-7-13-20)15-8-2-1-3-9-15/h1-5,8-11,18H,6-7,12-14H2

InChI Key

JQSCZEFCBAJGHW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CC2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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